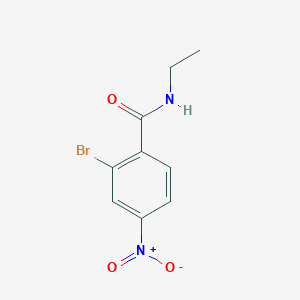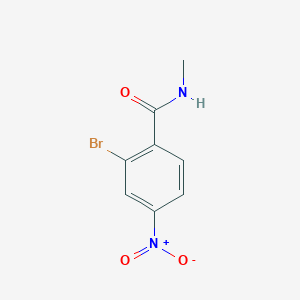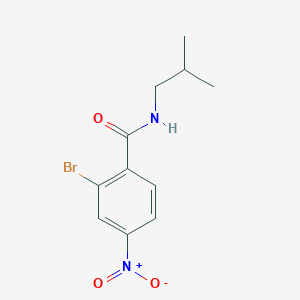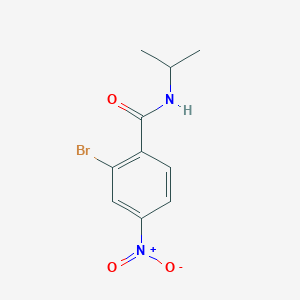
2-Bromo-N-isopropyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-isopropyl-4-nitrobenzamide: is an organic compound with the molecular formula C10H11BrN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position, a nitro group at the fourth position, and an isopropyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-isopropyl-4-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the para position relative to the bromine atom. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The resulting 2-bromo-4-nitroaniline is then reacted with isopropyl isocyanate to form the desired this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large-scale nitration reactors to handle the exothermic nitration reaction safely.
Continuous Amidation: Employing continuous flow reactors for the amidation step to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-isopropyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium thiolate, primary amines, or sodium alkoxide in polar aprotic solvents.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution under reflux.
Major Products:
Reduction: 2-Bromo-N-isopropyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-Bromo-4-nitrobenzoic acid and isopropylamine.
Scientific Research Applications
2-Bromo-N-isopropyl-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-N-isopropyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Modulating Receptors: It may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
2-Bromo-4-nitroaniline: Lacks the isopropyl group, making it less lipophilic and potentially less bioavailable.
4-Bromo-N-isopropylbenzamide: Lacks the nitro group, which may reduce its reactivity and potential biological activity.
2-Bromo-N-isopropylbenzamide: Lacks the nitro group, affecting its electronic properties and reactivity.
Uniqueness: 2-Bromo-N-isopropyl-4-nitrobenzamide is unique due to the presence of both the nitro and isopropyl groups, which confer specific electronic and steric properties. These properties can enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-bromo-4-nitro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c1-6(2)12-10(14)8-4-3-7(13(15)16)5-9(8)11/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHVXEZJZHZCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
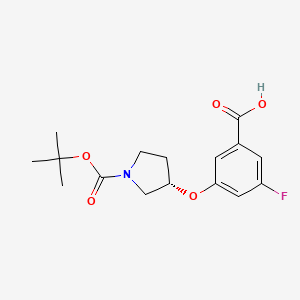


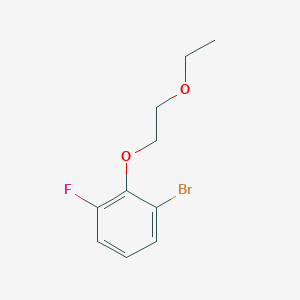
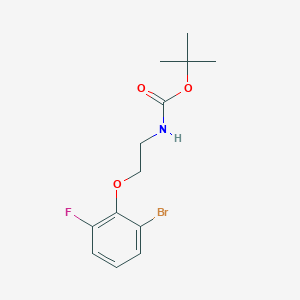

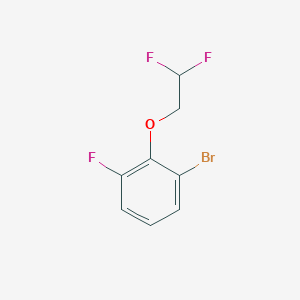
![3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8157669.png)
![1-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B8157672.png)
![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8157677.png)
![3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8157681.png)
